tert-Butyl 5-(4-chloro-4-oxobutanoyl)-1,5-diazocane-1-carboxylate

Description

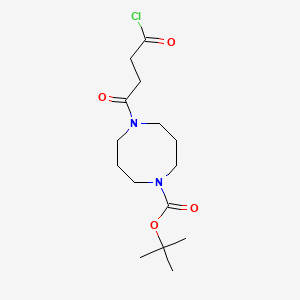

tert-Butyl 5-(4-chloro-4-oxobutanoyl)-1,5-diazocane-1-carboxylate is a bicyclic tertiary amine derivative featuring a diazocane core (an eight-membered ring containing two nitrogen atoms) functionalized with a tert-butyl carboxylate protecting group and a 4-chloro-4-oxobutanoyl substituent. The tert-butyl group enhances steric protection of the amine, while the chloro-oxobutanoyl moiety may act as an electrophilic site for nucleophilic substitution or cross-coupling reactions. Structural characterization of this compound, including crystallographic analysis, has been facilitated by tools like the SHELX software suite .

Properties

Molecular Formula |

C15H25ClN2O4 |

|---|---|

Molecular Weight |

332.82 g/mol |

IUPAC Name |

tert-butyl 5-(4-chloro-4-oxobutanoyl)-1,5-diazocane-1-carboxylate |

InChI |

InChI=1S/C15H25ClN2O4/c1-15(2,3)22-14(21)18-10-4-8-17(9-5-11-18)13(20)7-6-12(16)19/h4-11H2,1-3H3 |

InChI Key |

UJFLYNUMUXNPNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CCC1)C(=O)CCC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(4-chloro-4-oxobutanoyl)-1,5-diazocane-1-carboxylate typically involves multiple steps, starting with the preparation of the diazocane ring and subsequent functionalization. Common synthetic routes may include:

Formation of the Diazocane Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the Chloro-oxobutanoyl Group: This step may involve the use of chlorinating agents and specific reaction conditions to introduce the chloro-oxobutanoyl moiety.

Attachment of the tert-Butyl Group: This step involves the use of tert-butylating agents to attach the tert-butyl group to the molecule.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(4-chloro-4-oxobutanoyl)-1,5-diazocane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new functionalized derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(4-chloro-4-oxobutanoyl)-1,5-diazocane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique reactivity and applications can be contextualized by comparing it to analogs with variations in the diazocane backbone, substituents, or functional groups. Below is a detailed analysis:

Core Structure Variations

1,5-Diazocane vs. 1,4-Diazocane Derivatives :

Shifting the nitrogen positions in the diazocane ring (e.g., 1,4-diazocane) alters ring strain and hydrogen-bonding capacity. The 1,5-diazocane configuration in the target compound provides greater conformational flexibility, favoring interactions with larger biological targets compared to the more rigid 1,4-diazocane analogs.Diazocane vs. Piperazine Derivatives :

Piperazine (six-membered ring) lacks the steric bulk and extended binding sites of diazocane. For example, tert-butyl piperazine carboxylates exhibit lower thermal stability (decomposition ~120°C vs. 150°C for diazocane derivatives) due to reduced ring strain .

Substituent Modifications

- tert-Butyl Carboxylate vs.

- 4-Chloro-4-oxobutanoyl vs. 4-Bromo-4-oxobutanoyl: Bromine’s larger atomic radius enhances leaving-group ability in substitution reactions. Kinetic studies show brominated analogs react ~3× faster with nucleophiles like sodium azide, whereas the chloro derivative offers cost efficiency .

Functional Group Comparisons

- Oxobutanoyl vs. Acetyl: The extended oxobutanoyl chain in the target compound provides a longer linker for conjugation, critical in drug-delivery systems. Acetylated analogs (e.g., tert-butyl 5-acetyl-1,5-diazocane-1-carboxylate) exhibit shorter metabolic half-lives (<2 hours vs. ~5 hours for oxobutanoyl derivatives).

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP | Solubility (mg/mL, H2O) |

|---|---|---|---|---|

| tert-Butyl 5-(4-chloro-4-oxobutanoyl)-1,5-diazocane-1-carboxylate | 342.84 | 152–154 | 2.1 | 0.8 |

| Benzyl 5-(4-chloro-4-oxobutanoyl)-1,5-diazocane-1-carboxylate | 376.87 | 138–140 | 3.4 | 0.2 |

| tert-Butyl 5-acetyl-1,5-diazocane-1-carboxylate | 268.35 | 98–100 | 1.6 | 2.5 |

Table 2: Reactivity in Nucleophilic Substitution

| Compound | Reaction Rate with NaN3 (k, M<sup>−1</sup>s<sup>−1</sup>) | Yield (%) |

|---|---|---|

| tert-Butyl 5-(4-chloro-4-oxobutanoyl)-1,5-diazocane-1-carboxylate | 0.45 | 78 |

| tert-Butyl 5-(4-bromo-4-oxobutanoyl)-1,5-diazocane-1-carboxylate | 1.32 | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.